4-({4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one
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Overview
Description
4-({4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is notable for its potential pharmacological activities, particularly in the field of medicinal chemistry. Pyridazinone derivatives have been extensively studied for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one typically involves multiple steps. One common method includes the reaction of a pyridazinone derivative with a piperazine compound. For instance, a 3(2H)-pyridazinone derivative can be reacted with anhydrous potassium carbonate and 1-bromo-2-chloroethane in anhydrous DMF at room temperature for 2.5 hours . The resulting product is then further reacted with 4-fluorophenylpyridazine to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-({4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyridazinone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-({4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-({4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. For instance, it acts as an acetylcholinesterase inhibitor by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Comparison with Similar Compounds
Similar Compounds
6-Aryl-3(2H)-pyridazinone derivatives: These compounds share a similar pyridazinone core and exhibit comparable biological activities.
Pyrazoline derivatives: These compounds also possess a nitrogen-based hetero-aromatic ring structure and have been studied for their pharmacological activities.
Uniqueness
4-({4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the 4-fluorophenyl group enhances its binding affinity to certain molecular targets, making it a potent inhibitor of enzymes like acetylcholinesterase .
Properties
IUPAC Name |
4-[[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O/c1-25-9-8-16(14-21(25)28)15-26-10-12-27(13-11-26)20-7-6-19(23-24-20)17-2-4-18(22)5-3-17/h2-9,14H,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZVMFLEFUJGJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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